Cas no 2138540-35-7 (3-bromo-4-fluoro-5-(thiophen-2-yl)aniline)

3-Bromo-4-fluoro-5-(thiophen-2-yl)aniline is a halogenated aniline derivative featuring a thiophene substituent, offering versatile reactivity for synthetic applications. The presence of bromo and fluoro groups enhances its utility as a building block in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The electron-rich thiophene moiety contributes to its potential in materials science, particularly in the development of conjugated polymers or organic semiconductors. Its amine group allows for further derivatization, making it valuable in pharmaceutical and agrochemical research. The compound's well-defined structure and reactivity profile make it a useful intermediate for constructing complex heterocyclic frameworks with tailored electronic properties.
3-bromo-4-fluoro-5-(thiophen-2-yl)aniline structure
2138540-35-7 structure
Product Name:3-bromo-4-fluoro-5-(thiophen-2-yl)aniline
CAS No:2138540-35-7
MF:C10H7BrFNS
MW:272.136683702469
CID:5927950
PubChem ID:165495674
Update Time:2025-05-19

3-bromo-4-fluoro-5-(thiophen-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-4-fluoro-5-(thiophen-2-yl)aniline
    • 2138540-35-7
    • EN300-1142572
    • Inchi: 1S/C10H7BrFNS/c11-8-5-6(13)4-7(10(8)12)9-2-1-3-14-9/h1-5H,13H2
    • InChI Key: ZEYLMCGCAKFDRF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1F)C1=CC=CS1)N

Computed Properties

  • Exact Mass: 270.94666g/mol
  • Monoisotopic Mass: 270.94666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54.3Ų

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3-bromo-4-fluoro-5-(thiophen-2-yl)aniline Related Literature

Additional information on 3-bromo-4-fluoro-5-(thiophen-2-yl)aniline

Professional Introduction to 3-bromo-4-fluoro-5-(thiophen-2-yl)aniline (CAS No. 2138540-35-7)

3-bromo-4-fluoro-5-(thiophen-2-yl)aniline, with the chemical formula C₁₁H₇BrFNS, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of aniline derivatives, which are widely recognized for their diverse pharmacological properties. The presence of both bromo and fluoro substituents, along with a thiophene ring, enhances its potential as a building block for more complex molecules. The unique structural features of this compound make it a valuable intermediate in the synthesis of various biologically active agents.

The CAS number 2138540-35-7 provides a unique identifier for this chemical substance, ensuring precise classification and reference in scientific literature and industrial applications. This numbering system is crucial for maintaining consistency and accuracy in chemical nomenclature, facilitating seamless communication among researchers and manufacturers.

In recent years, there has been growing interest in aniline derivatives due to their role in developing novel therapeutic agents. The bromo and fluoro substituents in 3-bromo-4-fluoro-5-(thiophen-2-yl)aniline contribute to its reactivity and stability, making it an ideal candidate for further functionalization. The thiophene ring, a heterocyclic aromatic compound, is known for its stability and ability to participate in various chemical reactions, including cross-coupling reactions that are pivotal in modern drug synthesis.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. Researchers have been exploring its utility in creating drugs that target specific biological pathways. For instance, studies have indicated that aniline derivatives can interact with enzymes and receptors involved in diseases such as cancer and inflammation. The fluoro substituent, in particular, has been shown to enhance binding affinity and metabolic stability, making it a desirable feature in drug design.

The thiophenyl group in 3-bromo-4-fluoro-5-(thiophen-2-yl)aniline adds another layer of complexity to its chemical behavior. Thiophenes are known for their role in various pharmaceuticals due to their ability to form stable complexes with biological targets. This property makes them valuable in designing molecules that can selectively interact with disease-causing proteins or enzymes. The combination of bromo, fluoro, and thiophenyl groups creates a versatile scaffold that can be modified to fit specific pharmacological requirements.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 3-bromo-4-fluoro-5-(thiophen-2-yl)aniline. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing functional groups while maintaining structural integrity. These methods allow chemists to tailor the compound’s properties for targeted applications, enhancing its utility in drug development.

The pharmaceutical industry has shown significant interest in aniline derivatives due to their broad spectrum of biological activities. Researchers are actively investigating how modifications at different positions of the aniline core can influence its pharmacological effects. For example, studies have explored the impact of varying the substitution pattern on the molecule’s ability to inhibit certain enzymes or interact with cellular receptors. Such investigations are crucial for optimizing drug candidates for clinical use.

In addition to its pharmaceutical applications, 3-bromo-4-fluoro-5-(thiophen-2-yl)aniline has potential uses in material science. Its unique electronic properties make it a candidate for developing organic semiconductors or optoelectronic materials. These materials are essential components in modern electronic devices such as solar cells and light-emitting diodes (LEDs). The ability to fine-tune the molecule’s structure allows researchers to tailor its electronic characteristics for specific technological needs.

The synthesis of 3-bromo-4-fluoro-5-(thiophen-2-yl)aniline involves multiple steps that require precise control over reaction conditions. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure high purity and yield. These analytical methods provide detailed insights into the molecular structure, helping chemists verify the success of each synthetic step.

The growing body of research on aniline derivatives underscores their importance as chemical intermediates. As new synthetic methodologies emerge, the accessibility of these compounds will likely increase, leading to more innovative applications. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into practical solutions for human health and technology.

In conclusion, 3-bromo-4-fluoro-5-(thiophen-2-yl)aniline (CAS No. 2138540-35-7) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structural features make it a valuable tool for researchers seeking to develop novel therapeutic agents or advanced materials. As scientific understanding continues to evolve, this compound will likely play an increasingly important role in addressing global challenges related to health and technology.

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